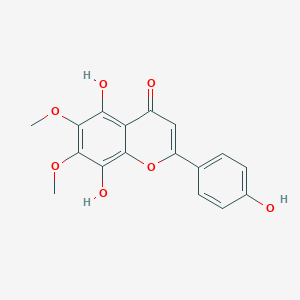

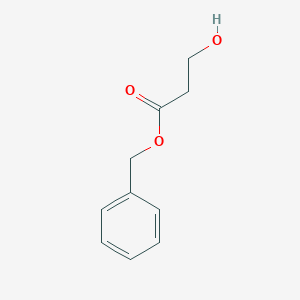

Benzyl 3-hydroxypropionate

描述

Synthesis Analysis

The synthesis of related compounds, such as substituted 3-phenylpropionic acids, can be achieved through reactions involving benzaldehydes and malonic acid in the presence of acetic acid and piperidine, followed by reduction with PdCl2. This method, when conducted under microwave irradiation, offers moderate to high yields within a short reaction time, illustrating the efficiency of modern synthetic approaches (Sharma et al., 2003).

Molecular Structure Analysis

Studies on related molecular structures, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, have used quantum chemical calculations (DFT) and various spectroscopic techniques to analyze vibrational spectra, NMR characteristics, and molecular properties. These analyses contribute to a deeper understanding of the molecular structure and properties of similar compounds (Mathammal et al., 2016).

Chemical Reactions and Properties

The reactivity of benzyl hydroxypropionates can be explored through various chemical reactions, such as the Reformatsky reaction, which demonstrates the compound's ability to undergo transformations that yield valuable synthetic intermediates. For example, the reaction of methyl (+)-α-bromopropionate with benzaldehyde results in the formation of methyl 3-hydroxy-2-methyl-3-phenylpropionates, highlighting the stereochemical outcomes of such reactions (Matsumoto et al., 1971).

科学研究应用

Application 1: Production of Biodegradable Plastic

- Summary of Application: 3-HP is used in the production of poly (3-hydroxypropionate) (P-3HP), a biodegradable plastic. This application has attracted significant attention due to its green and sustainable properties .

- Methods of Application: The microbial synthesis of 3-HP involves the use of metabolically engineered microorganisms. The process includes the main 3-HP biosynthesis pathways and chassis strains used for the construction of microbial cell factories, the major carbon sources used for 3-HP production, and fermentation processes .

- Results or Outcomes: The production of P-3HP from 3-HP provides a biodegradable and biocompatible substitute for petrochemical plastics, with great application value and development prospects .

Application 2: Biosynthesis of 3-HP

- Summary of Application: The microbial synthesis of 3-HP by fermentation is a promising and attractive route mainly due to its environmentally friendly production, use of renewable resources, and sustainable development .

- Methods of Application: A novel malonyl-CoA-mediated biosynthetic pathway was developed for the biosynthesis of 3-HP directly from malonate. This involved systematic investigation and screening of various transporters involved in malonate transportation .

- Results or Outcomes: The final genetically modified strain showed a significant improvement in malonate utilization and produced 1.20 ± 0.08 g L −1 of 3-HP in the flask culture .

Application 3: Production of Bulk Chemicals

- Summary of Application: 3-HP is an economically important platform compound from which a panel of bulk chemicals can be derived . This has attracted more attention due to the utilization of renewable biomass .

- Methods of Application: The production of these bulk chemicals involves the use of host strains like Escherichia coli and Klebsiella pneumoniae, metabolic pathways, key enzymes, and overcoming hurdles hindering high-level production .

- Results or Outcomes: The production of these bulk chemicals from 3-HP provides a sustainable alternative to petroleum-dependent chemical synthesis .

Application 4: Biosynthesis of 3-HP from Malonate

- Summary of Application: The biosynthesis of 3-HP directly from malonate using a novel malonyl-CoA-mediated biosynthetic pathway .

- Methods of Application: This involves systematic investigation and screening of various transporters involved in malonate transportation . A genetically engineered E. coli strain was used for this process .

- Results or Outcomes: The final genetically modified strain showed a significant improvement in malonate utilization and produced 1.20 ± 0.08 g L −1 of 3-HP in the flask culture .

Application 5: Production of Acrylic Acid

- Summary of Application: 3-HP can be dehydrated to produce acrylic acid, a key raw material in the manufacture of superabsorbent polymers .

- Methods of Application: The dehydration of 3-HP to acrylic acid can be achieved through a catalytic process .

- Results or Outcomes: The production of acrylic acid from 3-HP provides a sustainable and environmentally friendly alternative to the traditional propylene-based production process .

Application 6: Production of 1,3-Propanediol

- Summary of Application: 3-HP can be reduced to produce 1,3-propanediol, a compound with a wide range of industrial applications, including the production of polyesters, polyurethanes, and polyethers .

- Methods of Application: The reduction of 3-HP to 1,3-propanediol can be achieved through a catalytic hydrogenation process .

- Results or Outcomes: The production of 1,3-propanediol from 3-HP provides a sustainable and environmentally friendly alternative to the traditional petrochemical-based production process .

安全和危害

While specific safety and hazards information for Benzyl 3-Hydroxypropionate was not found in the search results, it is generally recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

未来方向

3-Hydroxypropionic acid (3-HP) is an economically important platform compound from which a panel of bulk chemicals can be derived . Bioproduction of 3-HP has attracted more attention due to utilization of renewable biomass . This indicates the likelihood of CO2-based manufacturing of chemicals, which is an intriguing frontier of microbial metabolic engineering . The future direction of 3-HP biosynthesis includes rewiring of metabolic networks, alleviation of metabolite toxicity, to dynamic control of cell size and density .

属性

IUPAC Name |

benzyl 3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRDBYYUPACJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065773 | |

| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-hydroxypropionate | |

CAS RN |

14464-10-9 | |

| Record name | Phenylmethyl 3-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 3-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。